N-Cyclohexyl-6-methoxypyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
61667-09-2 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-cyclohexyl-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-7-10(12-8-13-11)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
LZBGMSKSIFTHJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCCCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Analysis
Spectroscopic Characterization Techniques
Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential for the unambiguous structural elucidation and characterization of a chemical compound.
Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N-Cyclohexyl-6-methoxypyrimidin-4-amine, are not available in the public domain. This information would be crucial for confirming the connectivity of atoms and the electronic environment of the protons and carbons within the molecule.
The characteristic IR absorption frequencies corresponding to the vibrational modes of the functional groups in this compound, such as N-H, C-N, C=C, C-O, and C-H bonds, have not been reported. orgchemboulder.com Typically, a secondary amine like the one in the target molecule would exhibit a single N-H stretching band. orgchemboulder.com
Precise mass-to-charge ratio data from HRMS, which would confirm the elemental composition and exact mass of this compound, is not documented in available resources.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Without single-crystal X-ray diffraction data, the precise molecular geometry, including the conformation of the cyclohexyl ring and the spatial orientation of the substituents on the pyrimidine (B1678525) ring, remains undetermined.
Specific, experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available. This data is fundamental for a detailed understanding of the molecule's steric and electronic properties.
Supramolecular Organization and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the absence of specific data for this compound, the crystal structure of a more complex, related molecule, N-Cyclo-hexyl-N-{[3-(4,6-dimeth-oxy-pyrimidin-2-yl-oxy)pyridin-2-yl]meth-yl}4,6-dimeth-oxy-pyrimidin-2-amine , offers a valuable case study. In this compound, the cyclohexyl ring adopts a stable chair conformation. mdpi.com The remainder of the molecule is characterized by a distinct U-shape. mdpi.comacs.org The crystal structure reveals that molecules are linked by weak C-H⋯O hydrogen bonds, forming chains along the b-axis. mdpi.com
Furthermore, this related structure exhibits intramolecular π-π stacking between its two pyrimidine rings, which are nearly parallel to each other with a dihedral angle of 8.56 (15)°. mdpi.comacs.org The distance between the centroids of these interacting rings is 3.6627 (18) Å, indicating a significant stabilizing interaction. mdpi.comacs.org
Generally, aminopyrimidines are known to form robust intermolecular hydrogen bonds, particularly N–H···N bridges between the amino groups and the nitrogen atoms of the pyrimidine ring, which are a common feature in their solid-state structures. mdpi.com These interactions can lead to the formation of highly linked networks. mdpi.com The nature of hydrogen bonding in such systems can be complex; for instance, in silylated 2-aminopyrimidines, intramolecular van der Waals contacts between silicon and a pyrimidine nitrogen atom are also observed. mdpi.com
π-π stacking is another critical interaction that directs the assembly of pyrimidine-containing molecules. numberanalytics.com These interactions, arising from the attractive forces between the delocalized π-electrons of aromatic rings, are significant in determining the crystal structure and stability of such compounds. numberanalytics.comresearchgate.net In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, for example, molecules are linked by N—H⋯N hydrogen bonds into chains, which are further organized by π-π stacking interactions. researchgate.net The interplay between hydrogen bonding and π-π stacking often results in complex three-dimensional supramolecular architectures. tandfonline.com
Co-crystallization Studies with Biological Targets (if applicable to related compounds)
Specific co-crystallization studies of this compound with biological targets have not been identified in the surveyed literature. However, the broader field of pyrimidine chemistry provides numerous examples of co-crystallization, highlighting the importance of this technique in drug design and materials science. Pyrimidine derivatives are particularly suitable for co-crystallization due to their versatile hydrogen bonding capabilities. tandfonline.comjuniperpublishers.comorientjchem.orgnih.gov
Co-crystallization involves combining a target molecule (like an active pharmaceutical ingredient) with a co-former to create a new crystalline solid with modified physicochemical properties. This strategy is widely employed to enhance solubility, stability, and bioavailability of pharmaceutical compounds.
The design of co-crystals is underpinned by the principles of supramolecular chemistry, where specific and directional interactions like hydrogen bonds are used to assemble molecules into a desired arrangement. tandfonline.com While no direct co-crystal data with a biological target exists for this compound, the demonstrated ability of related pyrimidines to form co-crystals suggests that this could be a viable strategy for modulating its properties or for studying its interactions in a controlled solid-state environment.
Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action
Impact of Pyrimidine (B1678525) Core Substituents on Activity
The pyrimidine ring is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by the strategic placement of various substituents. nih.gov The nature and position of these substituents influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which are critical for target interaction.
Influence of Methoxy (B1213986) Group at C6
The methoxy group (-OCH3) at the C6 position of the pyrimidine ring can significantly impact the molecule's reactivity and biological profile. The presence of a methoxy group can influence the electronic environment of the pyrimidine ring. In some pyrimidine derivatives, the introduction of a methoxy group has been noted to affect the competition between ring transformation and amination during reactions with nucleophiles. wur.nl For instance, in 4-X-6-methyl(or phenyl)-pyrimidine-1-oxides, a substituent like a methoxy group at C6 can influence the reaction pathway. wur.nl In the context of thiamine (B1217682) analogues, which contain a pyrimidine ring, the nature of substituents at the C4 and C6 positions has been studied to understand their effect on catalytic activity. rsc.org
Role of Amino Substituent at C4
The amino group (-NH2) at the C4 position is a key determinant of biological activity in many pyrimidine-containing compounds. nih.gov This group can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within the binding site of a biological target. nih.gov The presence of an amino group at C4 is a common feature in various biologically active pyrimidine derivatives, including those with anticancer and kinase inhibitory properties. nih.govnih.gov
Studies on thiamine analogues have specifically investigated the role of the 4-amino group, suggesting it does not influence catalytic activity through a simple inductive effect. rsc.org In the broader context of purine (B94841) and adenine (B156593) analogues, the amino group has been shown to enhance the transmission of substituent effects throughout the ring system compared to unsubstituted purine. acs.org The introduction of substituents at other positions can modulate the electronic properties and interactions of the amino group. acs.org For instance, in some thieno[2,3-d]pyrimidines, a 4-amino group is a key structural feature for their activity as modulators of ABC efflux pumps. nih.gov
Effects of Other Substituents (e.g., Halogens, Alkyl Chains) on Pyrimidine Ring
The introduction of halogens and alkyl chains at various positions on the pyrimidine ring provides a powerful tool for modulating the pharmacological properties of the resulting compounds.
Halogens: Halogen atoms such as chlorine (Cl), bromine (Br), and fluorine (F) can significantly alter the electronic and lipophilic character of the pyrimidine ring. nih.govnih.gov This can lead to enhanced biological activity and improved bioavailability. nih.gov For example, in a series of pyrimidine derivatives, a meta-bromo substitution on an attached benzene (B151609) ring resulted in significant antibacterial and antinociceptive activity. nih.gov Similarly, 2,4-dichloro and para-chloro substitutions also showed improved activity against E. coli. nih.gov In another study, the introduction of a chlorine atom at the C4 position of a pyrimidine ring was a key step in enabling further diversification of the molecule. nih.gov
Alkyl Chains: The addition of alkyl chains can influence the molecule's hydrophobicity, which is a critical factor for cell permeability and interaction with hydrophobic pockets in target proteins. mdpi.com Even the addition of a simple methyl group can have a profound impact on binding affinity. mdpi.com For instance, in a series of pyrimidopyrimidines, the replacement of a hydrogen atom at position 5 with a methyl or ethyl group was found to be essential for potent anti-inflammatory activity. nih.gov
The following table summarizes the impact of various substituents on the activity of pyrimidine derivatives based on several studies.
| Substituent | Position | Effect on Activity | Reference |
| Methoxy | C6 | Influences reaction pathways with nucleophiles. | wur.nl |
| Amino | C4 | Acts as a crucial hydrogen bond donor for target binding. | nih.gov |
| Halogens (Cl, Br, F) | Various | Can enhance biological activity and bioavailability. | nih.govnih.gov |
| Alkyl Chains | Various | Increases hydrophobicity, potentially improving cell permeability and target interaction. | mdpi.com |
Significance of the N-Cyclohexyl Moiety
The N-cyclohexyl group is a common substituent in bioactive molecules and plays a significant role in determining their pharmacological properties. Its size, shape, and conformational flexibility can influence how a molecule binds to its biological target.
Modifications of the Cyclohexyl Ring (e.g., Ring Size, Hydroxylation)
Modifications to the cyclohexyl ring, such as changing its size or introducing substituents like hydroxyl groups, are common strategies in structure-activity relationship studies to optimize a compound's activity and properties.
Replacing a cyclohexyl ring with a phenyl ring, for example, can lead to a significant loss of activity, highlighting the importance of the three-dimensional structure of the cyclohexyl group for target interaction. researchgate.net In some cases, while the unsubstituted phenyl ring is detrimental, the introduction of specific substituents on the phenyl ring can recover some of the lost activity. researchgate.net In other instances, replacing a flexible alkyl chain with a more rigid cyclohexyl ring has been a successful strategy to enhance molecular rigidity and improve pharmacological properties. mdpi.com
The introduction of hydroxyl groups onto the cyclohexyl ring can create new hydrogen bonding opportunities, potentially increasing binding affinity. The position and stereochemistry of the hydroxyl group are critical. For example, in a series of mitofusin activators, a hydroxylated cyclohexyl group was a key component of the pharmacophore model. nih.gov
The table below illustrates the effects of modifying the cyclohexyl moiety on biological activity.
| Modification | Effect on Activity | Reference |
| Replacement with Phenyl Ring | Can lead to a significant loss of activity. | researchgate.net |
| Introduction of Hydroxyl Groups | Can create new hydrogen bonding interactions, potentially increasing affinity. | nih.gov |
| Altering Ring Size | Can impact the fit within the target's binding pocket. | researchgate.net |
Replacement with Other Cyclic or Acyclic Moieties
The structure-activity relationship (SAR) of N-Cyclohexyl-6-methoxypyrimidin-4-amine is significantly influenced by the nature of the cyclic moiety attached to the amine. Investigations into related pyrimidine series, where the cyclohexyl group is replaced by other cyclic or acyclic moieties, have provided insights into the structural requirements for biological activity.
For instance, in studies of related N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which share a similar nitrogen-linked substituent, variations in the alkyl group led to significant changes in cytotoxic activity against various human tumor cell lines. nih.govnih.gov This suggests that the size, shape, and lipophilicity of the substituent at this position are critical for target engagement.
The following table summarizes the impact of replacing the cyclohexyl group with other moieties in analogous compound series, highlighting the importance of this position for biological activity.
| Parent Scaffold | Substituent at N-position | Observed Activity Trend | Reference |
| N-substituted phenylpyridin-2-amine | Various alkyl groups | Significant variation in cytotoxic activity | nih.govnih.gov |
| 4-phenyl-6-phenylpyrimidin-2-amine | Substituted phenyl groups | Electron-withdrawing groups improve activity | nih.gov |
Interplay between Pyrimidine and Cyclohexyl Moieties
Conformational Flexibility and Its Impact on Ligand-Target Interactions
The conformational flexibility of this compound is a key determinant of its biological activity. The cyclohexyl ring typically adopts a stable chair conformation. nih.gov This, combined with the rotational freedom around the C-N bond connecting it to the pyrimidine ring, allows the molecule to adopt various conformations in solution and at the binding site of a target protein.
The rigidity and flexibility of a molecule are complementary aspects of ligand-protein interactions. A degree of conformational rigidity can pre-organize the key pharmacophoric features in an optimal orientation for binding, potentially increasing affinity and selectivity. nih.gov Conversely, some flexibility is often required for the ligand to adapt to the specific topology of the binding pocket.
In a study on pyrimidine-embedded cyclic scaffolds, it was shown that both rigid and flexible conformations can be critical for the specific modulation of three-dimensional ligand-protein interactions. nih.gov The conformational diversity of such libraries is considered a valuable asset for discovering new biologically active agents. nih.gov
Elucidation of Molecular Interaction Mechanisms
Understanding how this compound interacts with its biological targets at a molecular level is essential for elucidating its mechanism of action.
Binding to Specific Protein Targets (e.g., Enzymes, Ion Channels, Receptors)
While specific protein targets for this compound are not extensively documented in publicly available literature, studies on analogous compounds provide valuable clues. Pyrimidine derivatives are known to bind to a wide range of protein targets, including enzymes like kinases and ion channels.
For example, certain pyrimidine derivatives have been shown to bind to human cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.gov Molecular docking studies of these derivatives revealed that specific substitutions on the pyrimidine and associated phenyl rings dictate the binding affinity. nih.gov
In another instance, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which bear structural resemblance to the title compound, were identified as inhibitors of tubulin polymerization, indicating a direct interaction with the protein tubulin. nih.govnih.gov
The following table presents examples of protein targets for compounds structurally related to this compound.
| Compound Class | Protein Target | Binding Interaction | Reference |
| 4-substituted pyrimidine derivatives | Cyclin-dependent kinase 2 (CDK2) | Molecular docking suggests binding to the active site. | nih.gov |
| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Tubulin | Inhibition of polymerization, competitive with colchicine. | nih.govnih.gov |
| 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one derivatives | M1 muscarinic acetylcholine (B1216132) receptor | Allosteric modulation. | nih.gov |
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Binding
The binding of this compound to its biological targets is expected to be mediated by a combination of non-covalent interactions, with hydrogen bonding playing a pivotal role. The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor.
In a study of 2-amino-4-methoxy-6-methylpyrimidine, a closely related compound, molecules were observed to be linked by two N-H···N hydrogen bonds, forming chains of edge-fused rings. nih.gov This demonstrates the strong propensity of the aminopyrimidine moiety to engage in hydrogen bonding.
Molecular docking studies on other pyrimidine derivatives have further highlighted the importance of hydrogen bonds in ligand-protein interactions. For instance, the docking of pyrimidine derivatives into the active site of human cyclin-dependent kinase 2 showed hydrogen bonding between the ligand and key amino acid residues. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for N-Cyclohexyl-6-methoxypyrimidin-4-amine and its Derivatives
The development of efficient and versatile synthetic routes is paramount for the thorough investigation of this compound and its analogs. While classical methods for pyrimidine (B1678525) synthesis, such as the condensation of guanidines with β-dicarbonyl compounds, provide a foundational approach, future efforts will likely focus on more innovative and streamlined strategies. nih.gov
One emerging area of interest is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would allow for the direct and modular installation of the cyclohexylamino group onto a pre-functionalized 4-halopyrimidine core. Such an approach would offer significant advantages in terms of substrate scope and reaction conditions, facilitating the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Future synthetic explorations could also involve the use of flow chemistry. This technology offers precise control over reaction parameters, enhanced safety, and the potential for scalable synthesis, which would be crucial for the future development of any promising lead compounds. The synthesis of related heterocyclic structures has already benefited from such modern approaches. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Classical Condensation | Readily available starting materials, well-established procedures. nih.gov | Limited functional group tolerance, potentially harsh reaction conditions. |
| Buchwald-Hartwig Amination | High functional group tolerance, modularity, mild reaction conditions. | Catalyst cost and sensitivity, optimization of ligand and base required. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, and purification steps. | Complex reaction optimization, potential for competing side reactions. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Specialized equipment required, initial setup costs. |
Advanced Computational Design and Optimization for Pyrimidine-Cyclohexyl Scaffolds
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For pyrimidine-cyclohexyl scaffolds, these methods can provide profound insights into their potential biological activities and guide the design of more potent and selective molecules. researchgate.netnih.gov
Future research will likely employ a range of advanced computational techniques. For example, molecular docking simulations can be used to predict the binding modes of this compound and its derivatives within the active sites of various protein targets. nih.gov This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Beyond simple docking, more sophisticated methods like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can reveal important information about the stability of the binding pose and the role of conformational changes in molecular recognition.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of pyrimidine-cyclohexyl derivatives with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing. The use of machine learning and artificial intelligence in conjunction with these computational methods is an emerging trend that could significantly enhance the predictive power of these models.
Deepening Understanding of Molecular Recognition and Specificity
A fundamental challenge in drug design is achieving high specificity for the desired biological target to minimize off-target effects. For this compound and its derivatives, a deeper understanding of the principles governing their molecular recognition is crucial.
High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in elucidating the precise binding modes of these compounds. nih.gov Obtaining crystal structures of pyrimidine-cyclohexyl analogs in complex with their target proteins can provide a detailed atomic-level picture of the interactions, revealing the specific residues and molecular forces that drive binding.
In addition to structural studies, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinities and thermodynamics of these interactions. This data is invaluable for understanding the SAR and for guiding the optimization of lead compounds.
Future research should also focus on elucidating the role of the cyclohexyl and methoxy (B1213986) groups in conferring specificity. The conformational flexibility of the cyclohexyl ring and the electronic properties of the methoxy group can be systematically varied to probe their influence on target engagement.
Development of Structure-Based Design Principles for Pyrimidine-Cyclohexyl Scaffolds
The integration of structural biology, computational modeling, and synthetic chemistry will be key to developing robust structure-based design principles for the pyrimidine-cyclohexyl scaffold. researchgate.net By systematically analyzing the structural and energetic basis of molecular recognition, it will be possible to formulate a set of guidelines for designing new derivatives with improved properties. nih.gov
One important aspect will be to identify "hot spots" in the binding pocket of target proteins that can be exploited to enhance affinity and selectivity. For example, the introduction of specific functional groups on the cyclohexyl or pyrimidine rings that can form favorable interactions with these hot spots could lead to significant gains in potency. mdpi.com
Another key principle will be the concept of "scaffold hopping," where the pyrimidine-cyclohexyl core is used as a template to design novel chemotypes with similar three-dimensional arrangements of key functional groups. This can lead to the discovery of new intellectual property and compounds with improved pharmacokinetic profiles.
The development of a comprehensive understanding of the SAR for this class of compounds will also be critical. nih.gov By systematically exploring the effects of substituents at various positions on the pyrimidine ring and the cyclohexyl moiety, it will be possible to build a detailed map of the chemical space and to identify the key structural determinants of activity. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing N-Cyclohexyl-6-methoxypyrimidin-4-amine, and how are intermediates purified?
this compound is typically synthesized via nucleophilic substitution reactions. A pyrimidine core (e.g., 6-methoxy-4-chloropyrimidine) is reacted with cyclohexylamine under reflux in anhydrous solvents like toluene or THF. Catalytic methods (e.g., using triethylamine) enhance amine reactivity . Purification involves column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Intermediate characterization relies on TLC monitoring and LC-MS to confirm molecular weight .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Key techniques include:
- NMR : H and C NMR identify substituents (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, methoxy at δ 3.8–4.0 ppm) and confirm regiochemistry.
- FT-IR : Stretching frequencies for C-N (1250–1350 cm) and methoxy C-O (1020–1100 cm) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 250.18) .
Q. What are the primary biological targets or applications of this compound in research?
Derivatives of 6-methoxypyrimidin-4-amine exhibit antimicrobial and enzyme-inhibitory properties. For example, analogous compounds show activity against Staphylococcus aureus (MIC 8–16 µg/mL) and inhibit dihydrofolate reductase (DHFR) via hydrogen bonding with active-site residues .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction (SCXRD) provides definitive structural evidence. For example, in polymorphic pyrimidine derivatives, SCXRD distinguishes between axial and equatorial cyclohexyl group orientations and quantifies dihedral angles (e.g., 12.8° vs. 86.1° for phenyl-pyrimidine planes) . SHELX software refines hydrogen-bonding networks (e.g., N–H⋯N interactions) and validates deviations from idealized geometries .
Q. What strategies optimize crystallization conditions for X-ray analysis of this compound?
- Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to enhance crystal growth.
- Temperature Gradients : Slow cooling from 60°C to 25°C promotes ordered lattice formation.
- Seeding : Introduce microcrystals to nucleate larger single crystals.
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction patterns. Refinement in SHELXL includes anisotropic displacement parameters for non-H atoms .
Q. How do substituents (e.g., methoxy vs. methyl groups) influence biological activity in SAR studies?
Structure-Activity Relationship (SAR) studies reveal:
Q. How can computational methods predict intermolecular interactions in solid-state structures?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare experimental vs. theoretical bond lengths (±0.02 Å).
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions contribute 15–20% of crystal packing) .
- Molecular Dynamics : Simulate solvent effects on crystallization pathways (e.g., ethanol vs. acetonitrile) .
Q. How should researchers address discrepancies between theoretical and experimental 1^11H NMR chemical shifts?
- Solvent Effects : Use PCM models to account for DMSO-d vs. CDCl solvent shifts.
- Conformational Averaging : Perform Boltzmann-weighted DFT (e.g., at M06-2X/cc-pVTZ) to model dynamic equilibria.
- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)) to resolve overlapping proton signals .
Data Contradiction Analysis
Q. What causes variations in reported melting points for structurally similar derivatives?
Discrepancies arise from:
Q. How to reconcile conflicting bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
